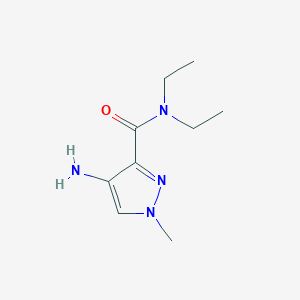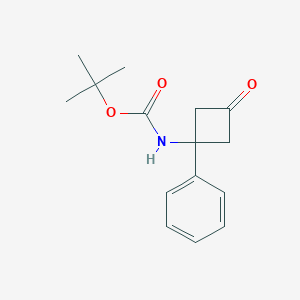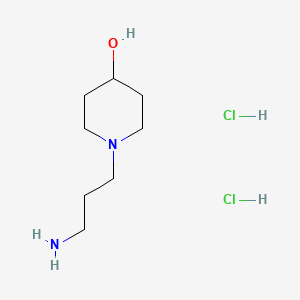
N-(5-fluoropyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-fluoropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 . It is also known by its CAS number 1693694-17-5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 5th position and an acetamide group attached to the 3rd position . The SMILES representation of this compound is CC(=O)NC1=CC(=CN=C1)F .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 154.14 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Wirkmechanismus
The mechanism of action of N-(5-fluoropyridin-3-yl)acetamide is not fully understood, but it is believed to act by inhibiting specific enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to have selective toxicity towards cancer cells, making it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and induce cell cycle arrest. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-fluoropyridin-3-yl)acetamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its chemical properties make it suitable for various applications. However, its limitations include its potential toxicity towards normal cells and its limited solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-fluoropyridin-3-yl)acetamide. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new applications in various fields of scientific research. The compound has the potential to be used in the development of new drugs, as a catalyst in chemical reactions, and as a fluorescent probe in bioimaging. Further research is needed to fully understand its potential applications and limitations.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized using specific methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
N-(5-fluoropyridin-3-yl)acetamide is synthesized using a specific method that involves the reaction of 5-fluoropyridine-3-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting product is then hydrolyzed to obtain this compound. This method has been extensively used and optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoropyridin-3-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have potential applications in the development of new drugs, particularly in the treatment of cancer and other diseases. It has also been studied for its potential use as a catalyst in chemical reactions and as a fluorescent probe in bioimaging.
Eigenschaften
IUPAC Name |
N-(5-fluoropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAGTFNOSBKTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)


![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)
![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2857411.png)


![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)

![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)